molecular formula C21H23BrN2O2 B3986827 1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3986827
M. Wt: 415.3 g/mol
InChI Key: HNMDQHXVUXLAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of a protein called TYK2, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, this compound reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation and disease activity.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to effectively reduce inflammation and disease activity in models of rheumatoid arthritis and lupus. Furthermore, this compound has also been shown to have a favorable safety profile, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for TYK2, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate the efficacy of this compound in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing regimen for this compound in clinical settings. Finally, the safety and efficacy of this compound in combination with other immunomodulatory agents should be investigated.

Scientific Research Applications

1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, this compound has been shown to effectively reduce inflammation and disease activity. Furthermore, this compound has also been shown to have a favorable safety profile.

properties

IUPAC Name

1-(4-bromophenyl)-N-(4-butan-2-ylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-3-14(2)15-4-8-18(9-5-15)23-21(26)16-12-20(25)24(13-16)19-10-6-17(22)7-11-19/h4-11,14,16H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMDQHXVUXLAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-N-(4-sec-butylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.